molecular formula C14H14ClNO4S B13369615 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate

2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate

Cat. No.: B13369615
M. Wt: 327.8 g/mol
InChI Key: BGKPRECHMKJOJK-UHFFFAOYSA-N
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Description

2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring, a chloro group, an ethoxy group, and a methyl group attached to a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate typically involves the reaction of 2-chloromethyl-3,5-dimethyl-4-ethoxy-pyridine with a sulfonating agent. One common method is to treat the pyridine derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and reaction times of several hours to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol are used.

Major Products

    Substitution: Formation of new sulfonate derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Materials Science: Utilized in the preparation of functional materials, such as polymers and coatings, due to its sulfonate group which imparts unique properties.

Mechanism of Action

The mechanism of action of 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in biological molecules, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-3,5-dimethyl-4-ethoxy-pyridine: A precursor in the synthesis of 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate.

    4-Methylbenzenesulfonate Derivatives: Compounds with similar sulfonate groups but different substituents on the aromatic ring.

Uniqueness

This compound is unique due to the combination of its pyridine ring, chloro group, ethoxy group, and sulfonate moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14ClNO4S

Molecular Weight

327.8 g/mol

IUPAC Name

pyridin-2-yl 5-chloro-2-ethoxy-4-methylbenzenesulfonate

InChI

InChI=1S/C14H14ClNO4S/c1-3-19-12-8-10(2)11(15)9-13(12)21(17,18)20-14-6-4-5-7-16-14/h4-9H,3H2,1-2H3

InChI Key

BGKPRECHMKJOJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=CC=N2

Origin of Product

United States

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